Cas no 82243-02-5 (5-Methoxychroman-2-one)

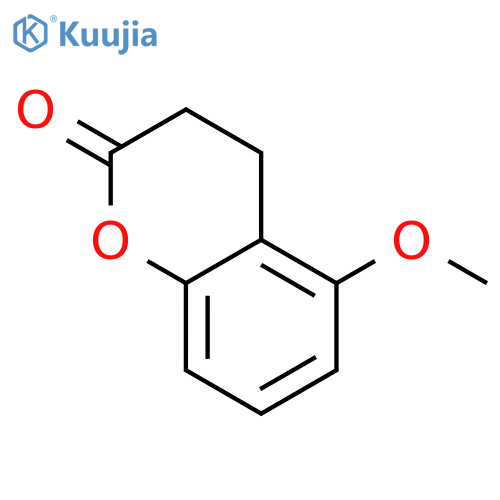

5-Methoxychroman-2-one structure

商品名:5-Methoxychroman-2-one

CAS番号:82243-02-5

MF:C10H10O3

メガワット:178.184603214264

MDL:MFCD28016647

CID:1094425

PubChem ID:44130846

5-Methoxychroman-2-one 化学的及び物理的性質

名前と識別子

-

- 5-Methoxychroman-2-one

- 5-methoxy-3,4-dihydrochromen-2-one

- 82243-02-5

- 5-Methoxydihydrocumarin

- Y11653

- MFCD28016647

- SY364501

-

- MDL: MFCD28016647

- インチ: InChI=1S/C10H10O3/c1-12-8-3-2-4-9-7(8)5-6-10(11)13-9/h2-4H,5-6H2,1H3

- InChIKey: JUPBIJIFUZTSKA-UHFFFAOYSA-N

- ほほえんだ: COC1=C2CCC(=O)OC2=CC=C1

計算された属性

- せいみつぶんしりょう: 178.062994177g/mol

- どういたいしつりょう: 178.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

5-Methoxychroman-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0999265-5g |

5-methoxy-3,4-dihydrochromen-2-one |

82243-02-5 | 95% | 5g |

$1050 | 2024-08-02 | |

| Alichem | A449042260-25g |

5-Methoxychroman-2-one |

82243-02-5 | 95% | 25g |

$3902.08 | 2023-09-01 | |

| Chemenu | CM129909-1g |

5-methoxychroman-2-one |

82243-02-5 | 95% | 1g |

$375 | 2022-06-10 | |

| Chemenu | CM129909-1g |

5-methoxychroman-2-one |

82243-02-5 | 95% | 1g |

$296 | 2021-06-09 | |

| eNovation Chemicals LLC | Y0999265-5g |

5-methoxy-3,4-dihydrochromen-2-one |

82243-02-5 | 95% | 5g |

$1050 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0999265-5g |

5-methoxy-3,4-dihydrochromen-2-one |

82243-02-5 | 95% | 5g |

$1050 | 2025-03-01 | |

| Alichem | A449042260-5g |

5-Methoxychroman-2-one |

82243-02-5 | 95% | 5g |

$1420.40 | 2023-09-01 | |

| Alichem | A449042260-10g |

5-Methoxychroman-2-one |

82243-02-5 | 95% | 10g |

$2229.76 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743190-1g |

5-Methoxychroman-2-one |

82243-02-5 | 98% | 1g |

¥2864.00 | 2024-07-28 |

5-Methoxychroman-2-one 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

82243-02-5 (5-Methoxychroman-2-one) 関連製品

- 40546-94-9(rac-6-Methyl-4-phenylchroman-2-one)

- 5631-67-4(2H-1-Benzopyran-2-one,3,4-dihydro-7-hydroxy-)

- 119-84-6(Dihydrocoumarin)

- 17123-74-9(3-(2-Acetoxyphenyl)propanoic acid)

- 55001-09-7(Methyl 3-(2-methoxyphenyl)propanoate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬